molecular formula C8H5BrN2S B12935562 6-Bromo-4-cinnolinethiol CAS No. 826-78-8

6-Bromo-4-cinnolinethiol

Cat. No.: B12935562
CAS No.: 826-78-8
M. Wt: 241.11 g/mol
InChI Key: NRPZTUQPQJQHAV-UHFFFAOYSA-N
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Description

6-Bromo-4-cinnolinethiol is an organic compound with the molecular formula C8H5BrN2S. It consists of a cinnoline ring substituted with a bromine atom at the 6th position and a thiol group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-cinnolinethiol typically involves the bromination of cinnoline derivatives followed by thiolation. One common method includes the bromination of 4-cinnolinethiol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-cinnolinethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-4-cinnolinethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-cinnolinethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-4-cinnolinethiol is unique due to the presence of both a bromine atom and a thiol group on the cinnoline ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-bromo-1H-cinnoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPZTUQPQJQHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=S)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231910
Record name 6-Bromo-4-cinnolinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-78-8
Record name 6-Bromo-4-cinnolinethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC114063
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-4-cinnolinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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